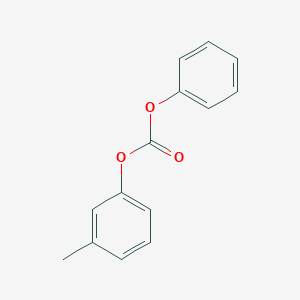
Carbonic acid, phenyl m-tolyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylmalonic Acid-d3, also known as deuterated methylmalonic acid, is a stable isotope-labeled compound. It is a derivative of methylmalonic acid where three hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of methylmalonic acid in various biological samples .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methylmalonic Acid-d3 typically involves the deuteration of methylmalonic acid. This process can be achieved through the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O). The reaction is usually carried out under controlled conditions to ensure complete deuteration.
Industrial Production Methods: In an industrial setting, the production of Methylmalonic Acid-d3 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and high-pressure deuteration. The final product is then purified using methods like crystallization or chromatography to achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions: Methylmalonic Acid-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Methylmalonic Acid-d3 can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form methylmalonate.
Substitution: The compound can undergo nucleophilic substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Methylmalonate.
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
Methylmalonic Acid-d3 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of methylmalonic acid.
Biology: The compound is used in metabolic studies to trace the pathways of methylmalonic acid in biological systems.
Medicine: It is employed in clinical diagnostics to assess vitamin B12 deficiency by measuring the levels of methylmalonic acid in blood and urine samples.
Industry: Methylmalonic Acid-d3 is used in the quality control of pharmaceuticals and in the development of new drugs
Mecanismo De Acción
Methylmalonic Acid-d3 exerts its effects by acting as a stable isotope-labeled internal standard. In mass spectrometry, it helps in the accurate quantification of methylmalonic acid by compensating for matrix effects and variations in the analytical process. The molecular targets and pathways involved include the metabolic pathways of methylmalonic acid, where it serves as a reference compound to study the conversion of methylmalonyl-CoA to succinyl-CoA .
Comparación Con Compuestos Similares
Methylmalonic Acid: The non-deuterated form of Methylmalonic Acid-d3.
Malonic Acid: A dicarboxylic acid similar in structure but without the methyl group.
Ethylmalonic Acid: Similar to methylmalonic acid but with an ethyl group instead of a methyl group.
Uniqueness: Methylmalonic Acid-d3 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling provides enhanced accuracy and precision in analytical measurements compared to its non-deuterated counterparts .
Propiedades
Número CAS |
17146-02-0 |
|---|---|
Fórmula molecular |
C14H12O3 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
(3-methylphenyl) phenyl carbonate |
InChI |
InChI=1S/C14H12O3/c1-11-6-5-9-13(10-11)17-14(15)16-12-7-3-2-4-8-12/h2-10H,1H3 |
Clave InChI |
WIGAXRXPYDTQHP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)OC2=CC=CC=C2 |
Sinónimos |
Carbonic acid phenyl m-tolyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















